molecular formula C12H24N2O B13212110 N-(4-aminocyclohexyl)-2-methylpentanamide

N-(4-aminocyclohexyl)-2-methylpentanamide

Cat. No.: B13212110
M. Wt: 212.33 g/mol
InChI Key: IOWICGZJHOTHCB-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-2-methylpentanamide is a substituted pentanamide derivative featuring a 4-aminocyclohexyl group attached to the amide nitrogen.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-2-methylpentanamide

InChI

InChI=1S/C12H24N2O/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h9-11H,3-8,13H2,1-2H3,(H,14,15)

InChI Key

IOWICGZJHOTHCB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-methylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminocyclohexanone and 2-methylpentanoic acid.

    Amidation Reaction: The 4-aminocyclohexanone is reacted with 2-methylpentanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-methylpentanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.

    Biological Studies: It can be used as a ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-methylpentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-aminocyclohexyl)-2-methylpentanamide and related compounds:

Compound Name Molecular Formula Substituents Biological Activity/Use Key Findings Reference
This compound C₁₂H₂₄N₂O 4-aminocyclohexyl, 2-methylpentanamide Not explicitly reported Structural similarity to bioactive amides suggests potential drug-like properties. N/A
N-(3-chloro-4-methylphenyl)-2-methylpentanamide (CMMP) C₁₃H₁₇ClNO 3-chloro-4-methylphenyl Herbicidal (selective weed control) Exhibits strong herbicidal activity against broadleaf weeds; lower toxicity to crops.
N-(4-methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 4-methoxyphenyl Anthelmintic (parasite eradication) Simplified albendazole derivative with excellent drug-likeness and anthelmintic efficacy.
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Piperidinyl, phenyl, methoxymethyl Pharmaceutical intermediate Used in synthesis but lacks direct therapeutic data; adheres to industrial safety standards.
N-cyclohexyl-2-((2-methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide C₂₀H₃₃N₃O₂ Cyclohexyl, pyridinyl, methoxyethyl Synthetic intermediate (heterocycles) Synthesized via multicomponent reactions (65% yield); no reported bioactivity.

Key Structural and Functional Insights:

Substituent Impact on Activity: The 4-aminocyclohexyl group in the target compound distinguishes it from phenyl-substituted analogs (e.g., CMMP or N-(4-methoxyphenyl)pentanamide). Cyclohexylamines are known to enhance membrane permeability and reduce metabolic degradation compared to aromatic substituents . Chlorinated phenyl groups (e.g., in CMMP) confer herbicidal selectivity, likely through interaction with plant-specific enzymes, whereas methoxy groups (e.g., in N-(4-methoxyphenyl)pentanamide) enhance solubility and anthelmintic activity .

Synthetic Accessibility: Compounds like N-cyclohexyl-2-((2-methoxyethyl)(pyridin-4-yl)amino)-4-methylpentanamide (65% yield via isocyanide-based multicomponent reactions) suggest that the target compound could be synthesized using similar methodologies .

Pharmacokinetic Considerations :

  • N-(4-methoxyphenyl)pentanamide demonstrates high drug-likeness (Lipinski’s Rule compliance), implying that the target compound’s cyclohexylamine group may further optimize its absorption and distribution profiles .

Biological Activity

N-(4-aminocyclohexyl)-2-methylpentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

N 4 aminocyclohexyl 2 methylpentanamide\text{N 4 aminocyclohexyl 2 methylpentanamide}

This compound features an amide functional group attached to a cyclohexyl ring with an amino group at the para position, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its effects on cellular processes such as apoptosis, cell cycle regulation, and potential anticancer properties.

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For example, related compounds have shown inhibition of cell growth in various cancer cell lines, including HepG2 and MCF7, with IC50 values indicating effective concentrations for therapeutic use .
  • Mechanism of Action : The mechanism involves modulation of apoptotic pathways. For instance, compounds that share structural similarities with this compound have been shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased activation of caspase-3 .

Table 1: In Vitro Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism
IMB-1406HepG26.92S-phase arrest, apoptosis
SunitinibHepG27.60Inhibition of angiogenesis
This compoundMCF7TBDTBD

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural activity relationships.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Given its observed antitumor activity, this compound could be explored further as a chemotherapeutic agent.
  • Antioxidant Properties : Similar compounds have shown antioxidant effects that could be beneficial in preventing oxidative stress-related diseases.

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